

Quantitative Measurement of IDO1 Degradation with the HiBiT Assay: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Application Note Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that catalyzes the initial and rate-limiting step in tryptophan degradation along the kynurenine pathway.[1][2][3] By depleting local tryptophan and producing immunosuppressive kynurenine metabolites, IDO1 plays a significant role in creating an immunotolerant microenvironment, which can be exploited by tumors to evade immune surveillance.[2][3] Consequently, IDO1 has emerged as a promising therapeutic target in oncology.[2][4] Targeted protein degradation, utilizing technologies like proteolysis-targeting chimeras (PROTACs) and molecular glues, offers a novel therapeutic strategy to eliminate IDO1 protein, thereby overcoming limitations of traditional enzyme inhibitors.[4][5][6][7]

The HiBiT Protein Tagging System provides a highly sensitive and quantitative method to measure the degradation of target proteins in real-time and in a high-throughput manner.[8][9] This system utilizes an 11-amino acid peptide tag (HiBiT) that can be genetically fused to a protein of interest, such as IDO1.[8][10] The HiBiT tag has a high affinity for the LgBiT protein, and their complementation reconstitutes a bright and luminescent NanoBiT® enzyme.[5][9] The



resulting luminescent signal is directly proportional to the abundance of the HiBiT-tagged protein, allowing for precise quantification of protein degradation.[9][11]

This application note provides a comprehensive overview and detailed protocols for the quantitative measurement of IDO1 degradation using the HiBiT assay.

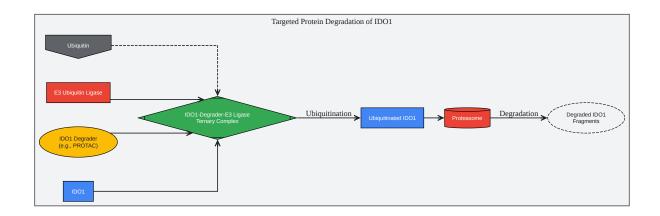
Principle of the HiBiT Assay for IDO1 Degradation

The HiBiT assay for measuring IDO1 degradation involves the following key steps:

- Generation of a HiBiT-IDO1 Fusion Protein: The 11-amino acid HiBiT tag is genetically fused to the IDO1 protein. This is typically achieved by CRISPR/Cas9-mediated knock-in at the endogenous IDO1 locus in a suitable cell line.[6][9][12] This approach ensures that the HiBiT-IDO1 fusion is expressed at physiological levels and is subject to the same regulatory mechanisms as the untagged protein.
- Expression of LgBiT: The complementary LgBiT protein is co-expressed in the cells. This can be achieved through the use of a stable cell line expressing LgBiT or by transient delivery of LgBiT.[13]
- Induction of IDO1 Degradation: The HiBiT-IDO1 expressing cells are treated with a compound designed to induce IDO1 degradation, such as an IDO1-targeting PROTAC or molecular glue.[4][14][15]
- Detection and Quantification: The amount of remaining HiBiT-IDO1 is quantified by
 measuring the luminescence generated upon the addition of a substrate. A decrease in the
 luminescent signal directly correlates with the degradation of the HiBiT-IDO1 protein.[9] The
 assay can be performed in two formats:
 - Lytic Endpoint Assay: Cells are lysed, and the total amount of HiBiT-IDO1 is measured.
 This format is well-suited for high-throughput screening.[11]
 - Live-Cell Kinetic Assay: The luminescent signal is measured in real-time in living cells, providing kinetic data on the rate of protein degradation.[13][16]

Signaling Pathways and Experimental Workflows

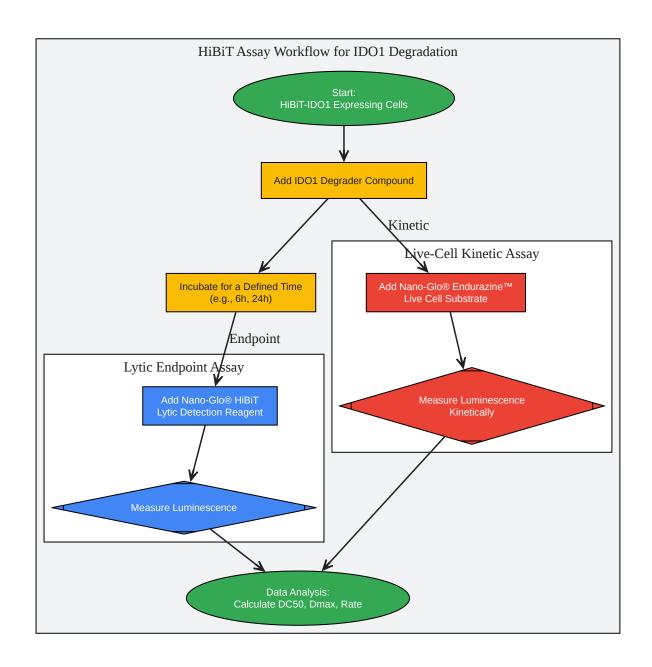




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Caption: IDO1 Targeted Protein Degradation Pathway.





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Caption: HiBiT Assay Experimental Workflow.



Quantitative Data Summary

The HiBiT assay allows for the precise determination of key degradation parameters, including the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).

Compound	Cell Line	Assay Time (h)	DC50 (nM)	Dmax (%)	Reference
PROTAC 20	U87	24	20	Not explicitly stated, but reached maximum degradation at 300 nM (68% degraded)	[14][17]
PROTAC 21	U87	24	4.5	Not explicitly stated, but reached maximum degradation at a lower dose than PROTAC 20	[14][17]
PROTAC 21	GBM43	24	11.8	Not explicitly stated	[17]

Experimental Protocols

Protocol 1: Generation of HiBiT-IDO1 Knock-in Cell Line using CRISPR-Cas9

This protocol describes the general steps for creating a cell line with the HiBiT tag inserted at the endogenous IDO1 locus.

Materials:



- HEK293 or U87 glioblastoma cells[17]
- Cas9 nuclease
- Synthetic tracrRNA and crRNA targeting the desired insertion site in the IDO1 gene
- Single-stranded oligonucleotide donor template containing the HiBiT sequence flanked by homology arms
- Transfection reagent
- Fluorescence-activated cell sorting (FACS) or antibiotic selection for enrichment of edited cells

Procedure:

- Design and Synthesize CRISPR Components: Design a crRNA to target the desired insertion site at either the N- or C-terminus of the IDO1 coding sequence. Synthesize the crRNA, tracrRNA, and the donor DNA template.
- Prepare Ribonucleoprotein (RNP) Complexes: Form RNP complexes by incubating Cas9 protein with the tracrRNA and crRNA.
- Transfection: Transfect the target cells with the RNP complexes and the donor DNA template using a suitable transfection method (e.g., electroporation or lipid-based transfection).
- Enrichment and Clonal Isolation: Enrich for edited cells using FACS (if a fluorescent reporter is included in the donor template) or by antibiotic selection. Isolate single-cell clones to establish a clonal cell line.
- Verification: Verify the correct insertion of the HiBiT tag by PCR and Sanger sequencing of the genomic DNA. Confirm the expression of the HiBiT-IDO1 fusion protein by Western blotting using an anti-HiBiT antibody and by performing a HiBiT lytic assay.

Protocol 2: Lytic Endpoint HiBiT Assay for IDO1 Degradation



This protocol is suitable for determining the DC50 and Dmax of IDO1 degraders in a high-throughput format.

Materials:

- HiBiT-IDO1 knock-in cells
- White, opaque 96- or 384-well assay plates
- IDO1 degrader compounds
- Nano-Glo® HiBiT Lytic Detection System (Promega)
- Luminometer

Procedure:

- Cell Plating: Plate the HiBiT-IDO1 cells in a white, opaque assay plate at a density that
 ensures they are in a logarithmic growth phase at the time of the assay. Incubate overnight.
- Compound Treatment: Prepare serial dilutions of the IDO1 degrader compounds. Add the compounds to the cells and incubate for the desired time (e.g., 6, 12, or 24 hours).[13][14]
- Lysis and Detection: a. Equilibrate the Nano-Glo® HiBiT Lytic Detection Reagent to room temperature. b. Add the detection reagent to each well according to the manufacturer's instructions. c. Place the plate on a plate shaker for 10 minutes to ensure complete cell lysis and signal stabilization.
- Luminescence Measurement: Measure the luminescence using a plate-based luminometer.
- Data Analysis: a. Normalize the luminescence signal to a vehicle-treated control. b. Plot the normalized luminescence as a function of the compound concentration. c. Fit the data to a dose-response curve to determine the DC50 and Dmax values.[18]

Protocol 3: Live-Cell Kinetic HiBiT Assay for IDO1 Degradation

This protocol allows for the real-time measurement of IDO1 degradation kinetics.



Materials:

- HiBiT-IDO1 knock-in cells co-expressing LgBiT
- White, opaque 96- or 384-well assay plates
- IDO1 degrader compounds
- Nano-Glo® Endurazine™ Live Cell Substrate (Promega)
- Luminometer with temperature control

Procedure:

- Cell Plating: Plate the HiBiT-IDO1/LgBiT expressing cells in a white, opaque assay plate and incubate overnight.
- Substrate Addition: Add the Nano-Glo® Endurazine™ Live Cell Substrate to the cells and incubate for at least 30 minutes to allow the substrate to equilibrate.
- Baseline Measurement: Measure the baseline luminescence before adding the degrader compounds.
- Compound Addition: Add the IDO1 degrader compounds to the plate.
- Kinetic Measurement: Immediately begin measuring the luminescence at regular intervals (e.g., every 5-10 minutes) for several hours in a luminometer set to 37°C.
- Data Analysis: a. Normalize the kinetic data to the baseline reading for each well. b. Plot the normalized luminescence over time for each compound concentration. c. Analyze the data to determine the rate of degradation.[16][18]

Protocol 4: Multiplexed Cell Viability Assay

To ensure that the observed decrease in luminescence is due to targeted protein degradation and not a result of compound-induced cytotoxicity, a cell viability assay can be multiplexed with the HiBiT assay.



Materials:

CellTiter-Glo® 2.0 Assay (Promega)

Procedure:

- Perform HiBiT Assay: Follow the procedure for either the lytic or live-cell HiBiT assay.
- Add CellTiter-Glo® Reagent: After the final luminescence reading for the HiBiT assay, add CellTiter-Glo® 2.0 Reagent to each well.
- Incubate: Shake the plate for 5 minutes and then incubate at room temperature for 10-30 minutes.[13][16]
- Measure Viability: Measure the luminescence to determine the relative number of viable cells.

By following these protocols, researchers can effectively and accurately quantify the degradation of IDO1, enabling the characterization and optimization of novel IDO1-targeting therapeutics.

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Methodological & Application





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